molecular formula C7H6FNO2 B1294961 2-Fluoro-5-nitrotoluene CAS No. 455-88-9

2-Fluoro-5-nitrotoluene

Cat. No.: B1294961
CAS No.: 455-88-9
M. Wt: 155.13 g/mol
InChI Key: XUCYJGMIICONES-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitrotoluene is an organic compound with the molecular formula C7H6FNO2. It is a derivative of toluene, where the methyl group is substituted with a nitro group at the 5-position and a fluorine atom at the 2-position. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluoro-5-nitrotoluene can be synthesized through the fluorination of 2-Chloro-5-nitrotoluene using silver fluoride. The reaction typically involves the use of bis(trimethylsilyl)methylpalladium(II) and dicyclohexylphosphine in toluene at 150°C for 12 hours in a sealed tube .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Fluoro-5-nitrotoluene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products:

Scientific Research Applications

2-Fluoro-5-nitrotoluene is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 2-Fluoro-5-nitrotoluene involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable building block in organic synthesis .

Comparison with Similar Compounds

  • 2-Fluoro-4-nitrotoluene
  • 2-Fluoro-6-nitrotoluene
  • 4-Fluoro-3-methylnitrobenzene

Comparison: 2-Fluoro-5-nitrotoluene is unique due to the specific positioning of the fluorine and nitro groups, which influences its reactivity and applications. Compared to its analogs, it offers distinct advantages in terms of stability and ease of synthesis .

Properties

IUPAC Name

1-fluoro-2-methyl-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H6FNO2/c1-5-4-6(9(10)11)2-3-7(5)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUCYJGMIICONES-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060021
Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Molecular Weight

155.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

455-88-9
Record name 2-Fluoro-5-nitrotoluene
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name Benzene, 1-fluoro-2-methyl-4-nitro-
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Record name 2-fluoro-5-nitrotoluene
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Synthesis routes and methods

Procedure details

30 g of 2-fluoro-toluene were added at -15° C. over two hours to 33 ml of nitric acid and the mixture was stirred at -15° C. for one hour and was then allowed to rise to 20° C. The reaction mixture was poured into ice and was extracted with ether. The organic phase was washed with water, dried and evaporated to dryness. The residue was rectified to obtain 34.4 g of 2-fluoro-5-nitro-toluene with a boiling point of 100°-101° C. at 10 to 11 mm Hg.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of 2-Fluoro-5-nitrotoluene in chemical synthesis?

A1: this compound serves as a key starting material for synthesizing more complex molecules. For instance, it's used in the production of 4-fluoro-3-toluidine, a valuable pesticide intermediate []. Additionally, it plays a crucial role in the multi-step synthesis of the potent mutagen 3,4,8-trimethyl-3H-imidazo[4,5-f]quinoxalin-2-amine [].

Q2: Can you elaborate on the regioselectivity observed during the nitration of 2-Fluorotoluene and its significance?

A2: Research shows that 2-Fluorotoluene can be nitrated with high regioselectivity to produce this compound [, ]. This selectivity stems from the electronic and steric effects exerted by the fluorine and methyl substituents on the aromatic ring, influencing the position of electrophilic aromatic substitution. Achieving high regioselectivity is crucial in organic synthesis to minimize byproducts and enhance the yield of the desired isomer.

Q3: What role do catalysts play in optimizing the synthesis of this compound?

A3: Catalysts are instrumental in improving the efficiency and selectivity of this compound production. Studies highlight the use of various catalysts, including zeolites like H-beta [] and solid acid catalysts like Fe/Mo/SiO2, MoO3/SiO2 []. These catalysts promote the nitration reaction under milder conditions, resulting in higher conversions and improved selectivity towards this compound while minimizing waste generation.

Q4: Has electrochemical synthesis been explored as a potential route for this compound production?

A4: Yes, research has demonstrated the feasibility of synthesizing this compound through the electrochemical fluorination of 4-Nitrotoluene []. This method utilizes a unique electrochemical microcell designed to handle a mixture of hydrofluoric acid and pyridine as both solvent and electrolyte. Notably, this method leads to the formation of this compound as a rearrangement product.

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